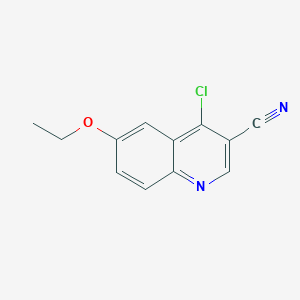
4-Chloro-6-ethoxyquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-Chloro-6-ethoxyquinoline-3-carbonitrile is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The presence of the chloro, ethoxy, and carbonitrile groups on the quinoline core structure can significantly influence the compound's chemical behavior and biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-anilino-6,7-dialkoxyquinoline-3-carbonitriles, which are structurally related to 4-Chloro-6-ethoxyquinoline-3-carbonitrile, includes condensation reactions, thermal cyclization, chlorination, and substitution reactions with anilines . These methods demonstrate the versatility of quinoline synthesis, allowing for the introduction of various substituents at different positions on the quinoline ring.
Molecular Structure Analysis
Quinoline derivatives exhibit a wide range of molecular structures, which can be tailored by substituting different functional groups. The molecular structure of these compounds is crucial for their interaction with biological targets. For example, the synthesis of a fluorescent 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile was studied, and its structural parameters were optimized using density functional theory calculations . This highlights the importance of understanding the molecular structure for the design of quinoline-based compounds with desired properties.
Chemical Reactions Analysis
Chloroquinoline-3-carbonitriles are versatile intermediates that can undergo various chemical reactions. These reactions can be categorized based on the reactivity of the chloro and cyano substituents. The chloro group can participate in substitution reactions, while the cyano group can be involved in reactions that lead to the formation of amides, esters, and other functional groups . These reactions are essential for the synthesis of biologically active compounds and for the modification of the quinoline core to achieve specific biological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, 3-aryl-6-methoxy-2-oxoquinoline-4-carbonitriles have been reported as green fluorescent dyes with solvent and pH-independent properties . The introduction of different substituents can also affect the fluorescence properties, as seen with the 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, which serves as a fluorescence derivatization reagent for alcohols in chromatography . These properties are critical for the application of quinoline derivatives in analytical chemistry and other scientific fields.
Scientific Research Applications
Chemical Transformations and Reactivity
4-Chloro-6-ethoxyquinoline-3-carbonitrile has been studied for its chemical reactivity towards various nucleophilic reagents. The reactions of carbonitriles similar to 4-Chloro-6-ethoxyquinoline-3-carbonitrile have been observed to lead to the formation of diverse heterocyclic systems, which are crucial in the synthesis of biologically active compounds (Ibrahim & El-Gohary, 2016).
Synthesis and Chemical Reactions
The synthesis and reactions of chloroquinoline-3-carbonitrile derivatives, including compounds similar to 4-Chloro-6-ethoxyquinoline-3-carbonitrile, are key areas of research. These compounds are used in the production of various biologically active compounds, highlighting their significance in medicinal chemistry (Mekheimer et al., 2019).
Synthesis of Substituted Cinnoline and Benzo[h]cinnoline Derivatives
Research has focused on the efficient synthesis of substituted cinnoline and benzo[h]cinnoline derivatives starting from compounds like 4-Chloro-6-ethoxyquinoline-3-carbonitrile. These processes are essential in creating a variety of chemically significant compounds (Gomaa, 2003).
Fluorescent Dye Applications
Compounds like 3-aryl-6-methoxy-2-oxoquinoline-4-carbonitriles, similar to 4-Chloro-6-ethoxyquinoline-3-carbonitrile, have been synthesized and used as green fluorescent dyes. These dyes are known for their high fluorescence and stability, important in various scientific applications (Enoua, Uray, & Stadlbauer, 2012).
Optoelectronic and Charge Transport Properties
Studies have explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including compounds structurally related to 4-Chloro-6-ethoxyquinoline-3-carbonitrile. These properties are critical in the development of multifunctional materials for various technological applications (Irfan et al., 2020).
Synthesis, Reactions, and Biological Activity of Pyridine Derivatives
The synthesis and reactions of pyridine derivatives, related to 4-Chloro-6-ethoxyquinoline-3-carbonitrile, have been studied extensively. These compounds have shown potential biological activities, making them significant in the field of medicinal chemistry (Yassin, 2009).
Future Directions
properties
IUPAC Name |
4-chloro-6-ethoxyquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c1-2-16-9-3-4-11-10(5-9)12(13)8(6-14)7-15-11/h3-5,7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVBAZRGYMSSHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-ethoxyquinoline-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

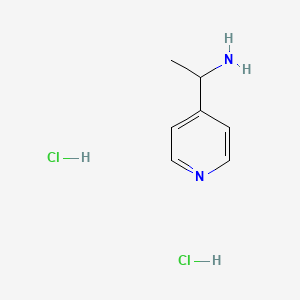
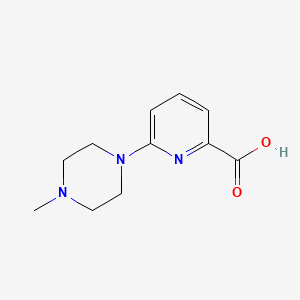
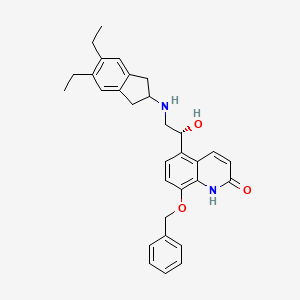
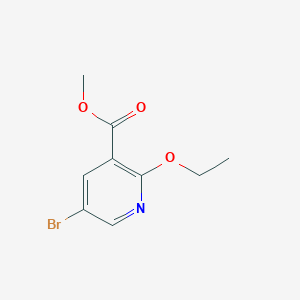
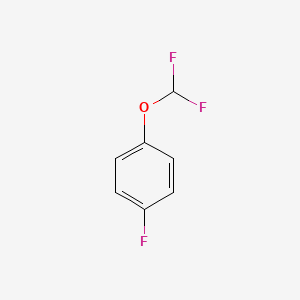
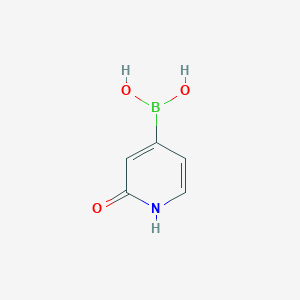
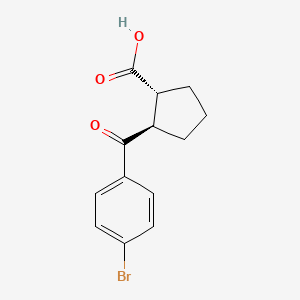
![tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate](/img/structure/B1323233.png)
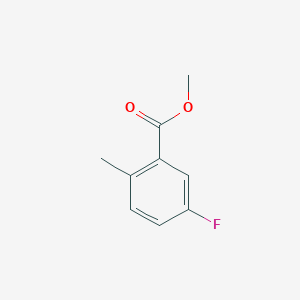
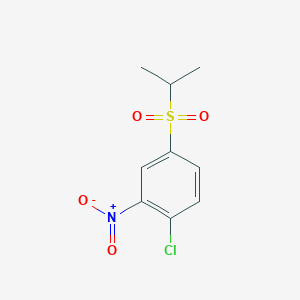

![trifluoromethyl 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1323240.png)

